Alverine-d5 citrate is a deuterated form of alverine citrate, a compound primarily used as an antispasmodic agent. It is effective in treating conditions such as irritable bowel syndrome and other gastrointestinal disorders due to its ability to relax smooth muscle. The deuterated version, alverine-d5 citrate, is utilized in pharmacokinetic studies to trace the metabolic pathways of the drug without interference from the non-deuterated compound.
Alverine citrate is synthesized from phenylpropanol through a multi-step chemical process involving bromination and subsequent reactions with ethylamine and citric acid . Alverine-d5 citrate specifically incorporates deuterium, which enhances its stability and allows for precise tracking in metabolic studies.
Alverine citrate falls under the category of antispasmodics and is classified as a smooth muscle relaxant. It is often used in clinical settings for its efficacy in alleviating spasms in the gastrointestinal tract.
The synthesis of alverine citrate involves several key steps:
This process is characterized by mild reaction conditions, making it both economical and practical for industrial synthesis.
The entire synthesis can achieve a recovery rate exceeding 50%, indicating efficiency in the conversion of starting materials to the final product .
Alverine-d5 citrate has a complex molecular structure that includes elements such as carbon, hydrogen, nitrogen, and oxygen. The presence of deuterium (D) atoms replaces some hydrogen atoms in the alverine molecule, which alters its mass but not its chemical properties significantly.
The molecular formula for alverine citrate is . The incorporation of deuterium results in a modified formula for alverine-d5 citrate, which can be represented as .
Alverine citrate can undergo various chemical reactions typical of amines and carboxylic acids. These include:
The reactions are typically conducted under controlled pH and temperature conditions to optimize yield and minimize by-products. Analytical methods such as high-performance liquid chromatography coupled with tandem mass spectrometry are employed to monitor these reactions accurately .
Alverine citrate acts primarily as a smooth muscle relaxant by inhibiting calcium influx into muscle cells, which reduces muscle contraction frequency and intensity. This mechanism is particularly beneficial in treating gastrointestinal spasms.
Studies indicate that alverine affects phasic contractions more than tonic contractions in smooth muscle tissues, suggesting a targeted action that may provide relief from specific types of spasms .
Relevant data suggest that alverine-d5 citrate maintains its structural integrity during typical pharmaceutical processing .
Alverine-d5 citrate is primarily used in pharmacokinetic studies to trace drug metabolism without interference from non-deuterated forms. Its applications include:
These applications underscore the importance of alverine-d5 citrate not only in therapeutic contexts but also in advancing pharmaceutical research methodologies.
Alverine-d5 citrate (CAS 1215327-00-6) is a deuterium-labeled isotopologue of the spasmolytic agent alverine citrate, where five hydrogen atoms at the ethylamino group are replaced by deuterium atoms ( [3] [7]). Its molecular formula is C₂₆H₃₀D₅NO₇, with a molecular weight of 478.59 g/mol. This structural modification creates a distinct mass difference of 5 Da compared to the native compound, enabling precise differentiation in mass spectrometry-based analyses. As an internal standard in quantitative bioanalysis, Alverine-d5 citrate corrects for matrix effects, extraction efficiency variations, and instrument fluctuations during liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays. Its identical chemical behavior to unlabeled alverine—coupled with distinct mass transitions—allows for accurate quantification of alverine and its metabolites in complex biological matrices like plasma, urine, and tissues. This traceability is critical for Good Laboratory Practice (GLP)-compliant pharmacokinetic studies and drug metabolism research [6] [9].
The evolution of isotope-labeled standards for spasmolytic agents parallels advancements in analytical technology. Early pharmacokinetic studies of alverine (prior to deuterated standards) relied on non-isotopic analytical methods, which faced challenges in specificity and sensitivity when detecting low-abundance metabolites in biological samples. Initial metabolic studies in the 2000s, primarily conducted in Indian populations, suggested low intra-subject variability for alverine [1]. However, research gaps persisted regarding its metabolism in Caucasian populations and comprehensive metabolite profiling. The synthesis of Alverine-d5 citrate emerged as a response to the need for robust internal standards in high-resolution MS platforms, which became widespread in the 2010s. Its development followed the broader trend of deuterium-labeled analogs (e.g., d₃-hyoscine butylbromide, d₄-mebeverine) designed to support regulatory-grade bioequivalence studies and metabolic pathway elucidation. The selection of deuterium labeling at the metabolically stable ethyl group position minimizes isotopic exchange and ensures reliable performance throughout sample processing and analysis [3] [9].
Alverine-d5 citrate addresses critical challenges in alverine pharmacology research:
Table 1: Key Pharmacokinetic Challenges Addressed by Alverine-d5 Citrate
Challenge | Impact Without Alverine-d5 Citrate | Resolution Using Alverine-d5 Citrate |
---|---|---|
Metabolic Variability | Inaccurate metabolite ratios in different ethnic groups | Enables precise tracking of ethnic-specific metabolism |
Low Parent Compound Exposure | Over-/under-estimation of alverine concentrations | Corrects recovery losses during sample prep |
Matrix Effects in LC-MS/MS | Signal suppression/enhancement affecting accuracy | Deuterated co-elution normalizes matrix effects |
CAS No.: 119785-99-8
CAS No.: 81129-73-9
CAS No.: 17869-27-1
CAS No.: 1072-13-5
CAS No.: 13538-21-1
CAS No.: 123301-46-2